Nitromethaqualone

描述

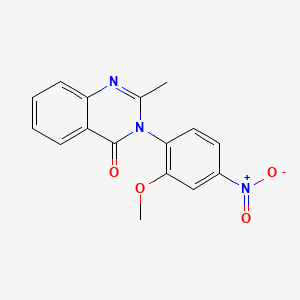

Structure

3D Structure

属性

IUPAC Name |

3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHHDMJWDYJXAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187601 |

Source

|

| Record name | Nitromethaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340-52-3 |

Source

|

| Record name | 3-(2-Methoxy-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitromethaqualone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitromethaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROMETHAQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G855468ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Nitromethaqualone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitromethaqualone, a quinazolinone derivative, emerged from the intense pharmacological investigations of the mid-20th century as a potent sedative-hypnotic agent. As a structural analog of the widely known methaqualone, it exhibits significantly enhanced potency. This guide provides a comprehensive overview of the discovery, history, synthesis, pharmacology, and metabolism of this compound. It is intended to serve as a technical resource, consolidating available scientific information, including detailed experimental methodologies and a review of its mechanism of action. Due to its limited clinical development, quantitative pharmacological data in the public domain is scarce; however, this guide presents the available information to facilitate a thorough understanding of this compound.

Discovery and History

This compound was first synthesized and investigated in Europe during the 1960s.[1][2] It was developed as an analog of methaqualone, a sedative and hypnotic drug that had gained popularity during the same period.[2][3] Initial studies revealed that this compound possessed similar sedative and hypnotic properties to its parent compound but was significantly more potent, with some reports suggesting a tenfold increase in potency.[4][5][6]

Despite its potent sedative-hypnotic effects, the clinical development of this compound was ultimately halted due to significant safety concerns.[4][5] The primary issue was the discovery of its mutagenic properties, attributed to the metabolic reduction of its aromatic nitro group to a corresponding aniline, which was found to be a mutagen.[4][5] Consequently, this compound was never widely marketed for therapeutic use and its investigation for clinical applications was abandoned.[1][2] In recent years, it has been identified as a designer drug and a compound of interest in forensic toxicology.[7]

Chemical Synthesis

The primary route for the synthesis of this compound is through the electrophilic aromatic substitution (nitration) of methaqualone.[8] The foundational synthesis of the quinazolinone scaffold can be traced back to earlier methods like the Niementowski quinazoline synthesis.[8]

Experimental Protocol: Synthesis of this compound

While a specific, detailed, and publicly available peer-reviewed protocol for the synthesis of this compound is scarce, the following methodology is based on the general principles of quinazolinone synthesis and the nitration of aromatic compounds.

Step 1: Synthesis of Methaqualone (Precursor)

A common method for methaqualone synthesis involves the condensation of N-acetylanthranilic acid with o-toluidine.[9]

-

Reactants: N-acetylanthranilic acid, o-toluidine, and a dehydrating agent such as phosphorus trichloride or polyphosphoric acid.

-

Procedure:

-

N-acetylanthranilic acid and o-toluidine are heated together in a suitable solvent.

-

A dehydrating agent is added to facilitate the cyclization and formation of the quinazolinone ring.

-

The reaction mixture is then worked up to isolate and purify the methaqualone product, often through recrystallization.

-

Step 2: Nitration of Methaqualone

-

Reactants: Methaqualone, concentrated sulfuric acid, and concentrated nitric acid.

-

Procedure:

-

Methaqualone is dissolved in concentrated sulfuric acid at a controlled low temperature (e.g., 0-5 °C) in an ice bath.

-

A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the methaqualone solution while maintaining the low temperature and stirring.

-

After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature for a specific duration to ensure the completion of the nitration reaction.

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude this compound product.

-

The precipitate is collected by filtration, washed with cold water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent like ethanol.

-

Pharmacology

Mechanism of Action

This compound exerts its sedative and hypnotic effects primarily through the modulation of the central nervous system's major inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[3][8] It acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel.[3] By binding to a site on the receptor distinct from the GABA binding site, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a generalized depressant effect on the central nervous system. The nitro group on the phenyl ring is believed to contribute to its enhanced potency compared to methaqualone.[10]

Signaling Pathway

// Annotations note [label="this compound enhances GABA's effect,\nleading to increased Cl- influx and neuronal inhibition.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=8]; Neuronal_Inhibition -> note [style=invis]; } .dot Caption: GABA-A receptor modulation by this compound.

Pharmacological Data

| Parameter | Value/Description | Reference |

| Mechanism of Action | Positive allosteric modulator of the GABA-A receptor | [3] |

| Relative Potency | Approximately 10 times more potent than methaqualone | [4][5][6] |

| Binding Affinity (Ki) | Data not available in the reviewed literature | - |

| Potency (EC50/IC50) | Data not available in the reviewed literature | - |

Metabolism and Pharmacokinetics

The biotransformation and excretion of this compound have been studied in both rats and humans.[11] The metabolic pathways involve several key transformations.

Metabolic Pathways

The primary metabolic pathways for this compound include:[11]

-

Nitro Reduction: The nitro group is reduced to a primary amine, forming an amino derivative. This is a major pathway in both rats and humans.

-

Acetylation: The resulting amino derivative can then undergo acetylation.

-

Oxidation: In rats, the 2-methyl group can be oxidized to a hydroxymethyl group. This can be followed by a subsequent reduction of the nitro group.

-

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid.

-

Cleavage of the Quinazolinone Nucleus: In humans, cleavage of the quinazolinone ring has been observed, leading to the formation of 2-methoxy-4-nitroaniline.

Pharmacokinetic Data

Detailed pharmacokinetic parameters for this compound, such as half-life, clearance, and volume of distribution, are not well-documented in the available literature. The study by van Boven and Daenens (1982) indicated protracted excretion in both humans and rats, suggesting potential for enterohepatic circulation.[11]

| Parameter | Value/Description | Reference |

| Half-life (t1/2) | Data not available in the reviewed literature | - |

| Clearance (CL) | Data not available in the reviewed literature | - |

| Volume of Distribution (Vd) | Data not available in the reviewed literature | - |

| Excretion | Primarily fecal in rats (55-60%), with 24-27% in urine. Protracted excretion in both rats and humans. | [11] |

Experimental Protocols

GABA-A Receptor Positive Allosteric Modulator Assay

The following is a generalized protocol for assessing the positive allosteric modulatory effects of a compound like this compound on GABA-A receptors using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes.

-

Objective: To determine if this compound potentiates GABA-evoked currents at recombinant GABA-A receptors.

-

Materials:

-

Xenopus laevis oocytes

-

cRNAs for desired GABA-A receptor subunits (e.g., α1, β2, γ2)

-

Two-electrode voltage-clamp setup

-

Recording solution (e.g., standard frog Ringer's solution)

-

GABA stock solution

-

This compound stock solution

-

-

Procedure:

-

Oocyte Preparation and Injection: Oocytes are harvested and injected with cRNAs encoding the GABA-A receptor subunits. The oocytes are then incubated to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in the recording chamber and impaled with two electrodes. The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Baseline GABA Response: A low concentration of GABA (e.g., EC10-EC20) is applied to establish a stable baseline current response.

-

Compound Application: The oocyte is pre-incubated with varying concentrations of this compound, followed by co-application of this compound and the same low concentration of GABA.

-

Data Analysis: The potentiation of the GABA-evoked current by this compound is measured. The data is plotted as a dose-response curve to determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation (efficacy).

-

Mutagenicity Assay (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. The following is a generalized protocol.

-

Objective: To determine if this compound induces gene mutations in strains of Salmonella typhimurium.

-

Materials:

-

Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100)

-

Minimal glucose agar plates

-

Top agar

-

This compound solution at various concentrations

-

Positive and negative controls

-

S9 fraction (for metabolic activation)

-

-

Procedure:

-

Preparation: The tester strains are grown in nutrient broth.

-

Exposure: A small volume of the bacterial culture is mixed with the test compound (this compound), top agar, and either a buffer or an S9 mix for metabolic activation.

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

-

Conclusion

This compound represents a noteworthy chapter in the history of sedative-hypnotic drug discovery. Its development highlights the principle of analog design to enhance potency, while its discontinuation underscores the critical importance of thorough toxicological evaluation. Although its clinical utility was never realized due to safety concerns, the study of this compound has contributed to the understanding of the structure-activity relationships of quinazolinone derivatives and their interaction with the GABA-A receptor. Further research, should it be undertaken, would benefit from modern pharmacological and toxicological techniques to precisely quantify its receptor interactions and fully elucidate its pharmacokinetic profile. This guide provides a foundational resource for researchers interested in the historical context and scientific background of this potent, yet ultimately sidelined, pharmacological agent.

References

- 1. benchchem.com [benchchem.com]

- 2. ejournals.eu [ejournals.eu]

- 3. researchgate.net [researchgate.net]

- 4. repository.unar.ac.id [repository.unar.ac.id]

- 5. This compound [medbox.iiab.me]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Buy this compound | 340-52-3 [smolecule.com]

- 9. unodc.org [unodc.org]

- 10. This compound | 340-52-3 | Benchchem [benchchem.com]

- 11. Biotransformation and excretion of this compound in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Nitromethaqualone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitromethaqualone, a quinazolinone derivative and a structural analog of methaqualone, is a potent central nervous system depressant. Exhibiting sedative and hypnotic properties, it is reported to be approximately ten times more potent than its parent compound.[1][2] This increased potency is attributed to its action as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[3][4] Despite its potent activity, the development of this compound for therapeutic applications was halted due to significant toxicity concerns, specifically related to the metabolic reduction of its aromatic nitro group to a mutagenic aniline derivative.[1][5] This guide provides a comprehensive overview of the known pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics, based on available scientific literature. Due to a lack of specific published quantitative data for this compound, this document also outlines the standard experimental protocols used for the pharmacological characterization of similar quinazolinone derivatives and GABA-A receptor modulators.

Introduction

This compound (2-methyl-3-(2-methoxy-4-nitrophenyl)-4(3H)-quinazolinone) emerged from research into the sedative and hypnotic properties of quinazolinone compounds in the 1960s.[5] As an analog of methaqualone, it shares a similar pharmacological basis but with significantly enhanced potency.[1][2] The primary molecular target of this compound is the GABA-A receptor, where it enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to its characteristic sedative and hypnotic effects.[3][4][6]

The key structural feature distinguishing this compound from methaqualone is the presence of a nitro group on the phenyl ring, which is believed to increase its binding affinity for the GABA-A receptor.[3] However, this same nitro group is also its metabolic liability, as it can be reduced to a mutagenic aniline, leading to its withdrawal from further development.[1][5]

This technical guide aims to consolidate the existing knowledge on the pharmacological profile of this compound and to provide a framework for its further investigation by detailing relevant experimental methodologies.

Pharmacodynamics

Mechanism of Action

This compound is a positive allosteric modulator (PAM) of the GABA-A receptor.[3][4] This means it binds to a site on the receptor that is distinct from the GABA binding site. This allosteric binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a depressant effect on the central nervous system.[3]

The specific binding site for methaqualone, and presumably this compound, is proposed to be at the transmembrane β(+)/α(-) subunit interface of the GABA-A receptor. This site is distinct from the binding sites of other well-known GABA-A receptor modulators like benzodiazepines, barbiturates, and neurosteroids.[3]

Receptor Binding and Functional Activity

Table 1: GABA-A Receptor Binding Affinity (Hypothetical Data)

| Ligand | Receptor Subtype | Ki (nM) | IC50 (nM) | Radioligand |

| This compound | α1β2γ2 | TBD | TBD | [3H]flumazenil |

| Methaqualone | α1β2γ2 | TBD | TBD | [3H]flumazenil |

TBD: To Be Determined

Table 2: In Vitro Functional Activity at GABA-A Receptors (Hypothetical Data)

| Compound | Receptor Subtype | Assay Type | EC50 (µM) | Emax (% of GABA max) |

| This compound | α1β2γ2 | Electrophysiology | TBD | TBD |

| Methaqualone | α1β2γ2 | Electrophysiology | TBD | TBD |

TBD: To Be Determined

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, some key aspects of its metabolism and excretion have been reported.

Table 3: Pharmacokinetic Parameters of this compound (Hypothetical Data)

| Parameter | Species | Value | Method |

| Bioavailability (%) | Rat | TBD | In vivo studies |

| Half-life (t1/2) (h) | Rat | TBD | In vivo studies |

| Volume of Distribution (Vd) (L/kg) | Rat | TBD | In vivo studies |

| Clearance (CL) (mL/min/kg) | Rat | TBD | In vivo studies |

| Major Metabolite(s) | Human, Rat | Amino-nitromethaqualone | In vivo studies |

| Route of Excretion | Human, Rat | TBD | In vivo studies |

TBD: To Be Determined

Metabolism

The most significant metabolic pathway for this compound is the reduction of the aromatic nitro group to the corresponding aniline metabolite. This biotransformation is of high toxicological concern as the resulting amino metabolite has been shown to be mutagenic.[1][5] This adverse property was a primary reason for the cessation of its development as a pharmaceutical agent.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to fully characterize the pharmacological profile of this compound. These protocols are based on standard practices for the evaluation of GABA-A receptor modulators.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for the GABA-A receptor.

Methodology:

-

Membrane Preparation: Whole brains from a suitable animal model (e.g., Sprague-Dawley rats) are homogenized in a buffered solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended to a final protein concentration.

-

Binding Assay: The membrane preparation is incubated with a specific radioligand for the GABA-A receptor (e.g., [3H]flumazenil for the benzodiazepine site) and varying concentrations of this compound.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed, and the amount of radioactivity retained on the filters (representing the bound radioligand) is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To assess the functional activity of this compound as a modulator of GABA-A receptors.

Methodology:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and injected with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, and γ2). The oocytes are then incubated for several days to allow for receptor expression.

-

Electrophysiological Recording: The oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping. The oocytes are continuously perfused with a recording solution.

-

Drug Application: GABA is applied to the oocyte to elicit a baseline chloride current. This compound is then co-applied with GABA at various concentrations to determine its effect on the GABA-induced current.

-

Data Analysis: The potentiation or inhibition of the GABA-induced current by this compound is measured. Concentration-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal effect) and the Emax (the maximum effect).

In Vivo Behavioral Assays

Objective: To evaluate the sedative and hypnotic effects of this compound in an animal model.

Methodology:

-

Animal Model: A suitable rodent model (e.g., male C57BL/6 mice) is used.

-

Drug Administration: this compound is administered to the animals via an appropriate route (e.g., intraperitoneal injection) at various doses.

-

Locomotor Activity: The spontaneous locomotor activity of the animals is measured using an automated activity monitoring system. A reduction in locomotor activity is indicative of a sedative effect.

-

Loss of Righting Reflex: The ability of the animals to right themselves when placed on their back is assessed. The loss of this reflex is a measure of the hypnotic or anesthetic effect of the drug.

-

Data Analysis: Dose-response curves are constructed to determine the ED50 for the sedative and hypnotic effects.

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow

Caption: General experimental workflow for pharmacological profiling.

Conclusion

This compound is a potent sedative-hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor. Its increased potency compared to methaqualone is likely due to the presence of a nitro group, which enhances its binding affinity. However, the metabolic fate of this nitro group, leading to the formation of a mutagenic aniline, has precluded its clinical development. While a complete pharmacological profile with quantitative data is not publicly available, this guide provides a comprehensive overview of its known properties and outlines the standard experimental procedures required for a thorough characterization. Further research into this compound and its analogs, conducted with appropriate safety precautions, could provide valuable insights into the structure-activity relationships of quinazolinone-based GABA-A receptor modulators.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

Unveiling the Sedative and Hypnotic Potential of Nitromethaqualone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitromethaqualone, a quinazolinone derivative and a structural analog of methaqualone, has been identified as a potent sedative and hypnotic agent. Exhibiting a significantly higher potency—approximately tenfold—than its parent compound, this compound presents a compelling subject for pharmacological investigation.[1][2] This technical guide synthesizes the available, albeit limited, preclinical data on the sedative and hypnotic effects of this compound in animal models. Due to a scarcity of specific quantitative studies on this compound, this document also provides comparative data on methaqualone and outlines standard experimental protocols for the evaluation of sedative-hypnotic compounds. The primary mechanism of action for this compound is understood to be the positive allosteric modulation of GABA-A receptors, leading to an enhancement of GABAergic inhibition within the central nervous system.[2][3][4][5]

Introduction

This compound is a synthetic depressant of the central nervous system (CNS) belonging to the quinazolinone class.[3] Structurally similar to methaqualone, a once-popular sedative-hypnotic, this compound is distinguished by a nitro group, which is believed to enhance its binding affinity to GABA-A receptors and contribute to its increased potency.[2] While methaqualone has been more extensively studied, the pharmacological profile of this compound suggests a similar, yet more potent, spectrum of activity, including sedation, hypnosis, and muscle relaxation.[1][3] Concerns regarding the metabolism of the aromatic nitro group to a mutagenic aniline derivative have historically limited its clinical development.[1] Nevertheless, its potent activity makes it a valuable tool for research into the structure-activity relationships of quinazolinone-based sedatives and the functioning of GABAergic systems.

Quantitative Data on Sedative and Hypnotic Effects

Table 1: Sedative and Hypnotic Effects of Methaqualone in Rodent Models

| Parameter | Species | Route of Administration | Dose | Observed Effect | Citation |

| Hypnotic Dose | Mice & Rats | Oral | 50-100 mg/kg | Induction of sleep in 80-100% of subjects. | [3] |

| Loss of Righting Reflex | Mice & Rats | Intraperitoneal | 75 mg/kg | Complete loss of righting reflex. | [6] |

| Acute Lethality (LD50) | Rats | Oral | 326 mg/kg | Median lethal dose. | [3] |

| Acute Lethality (LD50) | Mice | Oral | 1,250 mg/kg | Median lethal dose. | [3] |

Table 2: Illustrative Sedative and Hypnotic Effects of this compound in Rodent Models (Hypothetical Data)

Disclaimer: The following data are extrapolated based on the reported 10-fold higher potency of this compound compared to methaqualone and are for illustrative purposes only. Experimental verification is required.

| Parameter | Species | Route of Administration | Estimated Effective Dose | Predicted Observed Effect |

| Hypnotic Dose | Mice & Rats | Oral | 5-10 mg/kg | Induction of sleep. |

| Loss of Righting Reflex | Mice & Rats | Intraperitoneal | 7.5 mg/kg | Complete loss of righting reflex. |

| Estimated Acute Lethality (LD50) | Rats | Oral | ~32.6 mg/kg | Median lethal dose. |

| Estimated Acute Lethality (LD50) | Mice | Oral | ~125 mg/kg | Median lethal dose. |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the sedative and hypnotic properties of compounds like this compound in animal models.

Open-Field Test for Sedative Activity

-

Objective: To assess spontaneous locomotor activity and exploratory behavior as an index of sedation.

-

Apparatus: A square arena (e.g., 40 x 40 x 40 cm) with the floor divided into equal squares. The arena is often equipped with infrared beams or a video tracking system to automatically record animal movement.

-

Procedure:

-

Acclimate the animals (typically mice or rats) to the testing room for at least 30 minutes before the experiment.

-

Administer this compound or a vehicle control at the desired doses and route (e.g., intraperitoneal, oral).

-

After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the open-field arena.

-

Record the animal's activity for a set period (e.g., 5-10 minutes).

-

Parameters measured include:

-

Total distance traveled.

-

Number of line crossings.

-

Time spent in the central versus peripheral zones.

-

Rearing frequency (vertical activity).

-

-

A significant decrease in these parameters compared to the control group indicates a sedative effect.

-

Loss of Righting Reflex (LORR) for Hypnotic Activity

-

Objective: To determine the hypnotic (sleep-inducing) potential of a compound.

-

Procedure:

-

Administer the test compound (this compound) to a group of animals.

-

At a specified time post-administration, gently place each animal on its back.

-

The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a set time (e.g., 30 seconds) is defined as the loss of the righting reflex.

-

The duration of hypnosis is measured as the time from the loss of the righting reflex to its recovery.

-

This test can also be used to assess the potentiation of a sub-hypnotic dose of a known hypnotic, such as a barbiturate.

-

Barbiturate-Induced Sleep Potentiation

-

Objective: To evaluate the ability of a compound to enhance the hypnotic effect of a barbiturate, suggesting a sedative-hypnotic mechanism.

-

Procedure:

-

Administer the test compound (this compound) or vehicle to different groups of animals.

-

After a suitable absorption period (e.g., 30 minutes), administer a sub-hypnotic or threshold hypnotic dose of a short-acting barbiturate like pentobarbital or thiopental.

-

Measure the onset and duration of the loss of righting reflex as described above.

-

A significant increase in the duration of sleep or a decrease in the latency to sleep onset in the group treated with the test compound compared to the barbiturate-only group indicates potentiation of the hypnotic effect.

-

Signaling Pathways and Experimental Workflows

Mechanism of Action at the GABA-A Receptor

This compound, like methaqualone, is understood to act as a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. This compound is thought to bind to a site on the receptor distinct from the GABA binding site, causing a conformational change that increases the receptor's affinity for GABA and/or enhances the channel's conductance to chloride ions. This potentiation of GABAergic inhibition in the CNS is the primary mechanism underlying its sedative and hypnotic effects.

Caption: this compound's modulation of the GABA-A receptor.

General Experimental Workflow for Sedative-Hypnotic Assessment

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound for sedative and hypnotic activity.

Caption: Preclinical workflow for sedative-hypnotic evaluation.

Conclusion

This compound is a potent sedative-hypnotic agent with a mechanism of action centered on the positive allosteric modulation of GABA-A receptors. While specific preclinical data in animal models remains limited, its reported tenfold increase in potency over methaqualone highlights its significance as a research compound. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound and other novel sedative-hypnotic candidates. Further research is warranted to fully characterize its dose-response relationship, pharmacokinetic profile, and to further elucidate its interactions with different GABA-A receptor subtypes. Such studies will be crucial for a comprehensive understanding of its pharmacological effects and potential therapeutic applications or risks.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpp.com [ijpp.com]

- 6. files.eric.ed.gov [files.eric.ed.gov]

An In-depth Technical Guide on the Early Clinical and Preclinical Evaluation of Nitromethaqualone

Introduction

Nitromethaqualone, a quinazolinone derivative and an analogue of methaqualone, emerged in the 1960s as a potent sedative-hypnotic agent.[1] It was reported to be approximately ten times more potent than its parent compound, methaqualone.[1] Despite its significant sedative properties, concerns over its mutagenicity, arising from its metabolic pathway, led to its withdrawal and halted further clinical development.[1] This document synthesizes the available scientific information on this compound, with a focus on its pharmacological profile and metabolic disposition.

Pharmacodynamics and Mechanism of Action

This compound exerts its sedative and hypnotic effects primarily through the modulation of the central nervous system. Its principal mechanism of action is the positive allosteric modulation of the GABA-A receptor.[1] By binding to an allosteric site on the receptor complex, this compound enhances the effect of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.

Biotransformation and Excretion

A key study by van Boven and Daenens (1982) investigated the metabolic fate of this compound in both rats and humans. The research highlighted species-specific differences in metabolism but a common pathway of nitro group reduction, which is critical to understanding the compound's toxicity.

The following table summarizes the excretion data for 14C-labeled this compound in rats.

| Excretion Route | Percentage of Administered Dose |

| Feces | 55-60% |

| Urine | 24-27% |

Data from van Boven & Daenens (1982)[2]

The protracted excretion observed in both rats and humans suggested an extensive enterohepatic circulation of the compound and its metabolites.[2]

Study Design: The metabolic disposition was investigated using 14C-labeled this compound in rats and unlabeled this compound in humans.[2]

Analytical Methods: The identification and quantification of metabolites were performed using a combination of thin-layer chromatography (TLC), gas chromatography (GC), and mass spectrometry (MS).[2]

The biotransformation of this compound involves several key reactions. In both humans and rats, the nitro group of the parent compound is reduced to an amino derivative, which is then partially acetylated.[2] A significant metabolic step observed in humans is the cleavage of the quinazolinone nucleus, yielding 2-methoxy-4-nitroaniline.[2] In rats, additional major metabolites are formed through the oxidation of the 2-methyl group to a hydroxymethyl group, followed by reduction of the nitro group.[2] These hydroxylated metabolites are also excreted as glucuronide conjugates.[2] The reduction of the nitro group to an aniline derivative is the metabolic pathway responsible for the mutagenic properties of this compound.

Hypnotic Properties in Psychiatric Illness

An early clinical study by Bordeleau et al. (1965) investigated the hypnotic properties of this compound in psychiatric patients. While the full details of this study are not widely available, the publication's existence points to the initial therapeutic interest in this compound for managing sleep disturbances in this patient population. Without access to the original data, a quantitative summary cannot be provided.

Conclusion

The early evaluation of this compound demonstrated its high potency as a sedative-hypnotic, acting through the positive allosteric modulation of the GABA-A receptor. However, subsequent preclinical research, particularly the elucidation of its metabolic pathways, revealed a significant toxicological concern. The biotransformation of this compound leads to the formation of mutagenic aniline derivatives, a finding that ultimately led to the discontinuation of its development for therapeutic use. This case serves as a critical example in drug development, highlighting the importance of thorough metabolic and toxicological profiling of new chemical entities, even those with promising pharmacological activity.

References

Mutagenic Properties of Nitromethaqualone Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitromethaqualone, a potent quinazolinone derivative with sedative-hypnotic properties, was withdrawn from pharmaceutical development due to significant toxicity concerns, primarily related to the mutagenic potential of its metabolites.[1][2][3][4] This technical guide provides an in-depth analysis of the available scientific information regarding the mutagenic properties of this compound's metabolic byproducts. The core of its genotoxicity lies in the metabolic reduction of its aromatic nitro group to a corresponding aniline derivative, a class of compounds frequently associated with mutagenic and carcinogenic effects.[1][2][3] This document summarizes the metabolic pathways, presents available quantitative mutagenicity data for a key metabolite, details relevant experimental protocols for genotoxicity testing, and illustrates the underlying molecular mechanisms through signaling pathway diagrams.

Introduction

This compound (2-methyl-3-(2-methoxy-4-nitrophenyl)-4(3H)-quinazolinone) is an analog of methaqualone, exhibiting approximately ten times the potency of its parent compound.[2][4][5] Despite its significant sedative and hypnotic effects, its clinical development was halted prematurely upon the discovery that its metabolites exhibit mutagenic properties.[1][2][3][4] The primary metabolic pathway of concern involves the reduction of the nitro group to an aniline, a transformation that is a well-established route for the bioactivation of aromatic nitro compounds into genotoxic agents.[1][3] Understanding the mutagenic profile of these metabolites is crucial for assessing the risks associated with this compound and for guiding the development of safer quinazolinone-based therapeutics.

Metabolism of this compound

The biotransformation of this compound has been investigated in both human and rat models. The metabolic pathways lead to the formation of several key metabolites.

The primary metabolic pathways include:

-

Nitroreduction: The aromatic nitro group of this compound is reduced to form the corresponding amino derivative, 2-methyl-3-(2-methoxy-4-aminophenyl)-4(3H)-quinazolinone. This is the metabolite of greatest toxicological concern due to its aniline structure.

-

Acetylation: The amino metabolite can be further acetylated.

-

Oxidation: The 2-methyl group on the quinazolinone ring can be oxidized to a hydroxymethyl group.

-

Cleavage of the Quinazolinone Nucleus: In humans, cleavage of the quinazolinone ring can occur, leading to the formation of 2-methoxy-4-nitroaniline (MNA).[6]

Quantitative Mutagenicity Data

Table 1: Ames Test Data for 2-Methoxy-4-nitroaniline (MNA)

| Test Strain | Metabolic Activation (S9) | Concentration Range (µ g/plate ) | Result |

| Salmonella typhimurium TA98 | With and Without | 250 - 1000 | Positive[6] |

| Salmonella typhimurium TA100 | With and Without | 250 - 1000 | Positive[6] |

-

Note: A positive result indicates a significant increase in the number of revertant colonies compared to the control, suggesting that the substance is mutagenic in this bacterial system. The mutagenicity of MNA was observed both with and without the presence of a metabolic activation system (S9), indicating that both the parent compound and its metabolites can be mutagenic.[6]

Experimental Protocols for Mutagenicity Testing

The following are detailed methodologies for standard in vitro genotoxicity assays relevant to the assessment of this compound metabolites. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test evaluates the ability of a substance to induce reverse mutations at selected loci in several strains of Salmonella typhimurium and Escherichia coli.

-

Test System: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of E. coli (e.g., WP2 uvrA).

-

Metabolic Activation: The test is performed with and without a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.

-

Procedure:

-

The test substance, at various concentrations, is mixed with the bacterial tester strain and, in the case of metabolic activation, the S9 mix.

-

The mixture is then combined with a top agar and poured onto the surface of a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration and compared to the spontaneous reversion rate in the negative control.

-

-

Positive Result: A dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the background, is considered a positive result.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.[7][8][9][10][11]

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or other suitable cell lines.[7][8]

-

Metabolic Activation: The test is conducted with and without an S9 mix.

-

Procedure:

-

Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations for a defined period.

-

Following treatment, the cells are incubated for a period that allows for the expression of chromosomal damage (typically 1.5-2 cell cycles).

-

A mitotic arresting agent (e.g., colcemid) is added to accumulate cells in metaphase.

-

Cells are harvested, fixed, and stained.

-

Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

-

Positive Result: A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations is indicative of a positive response.[9]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.[1][12][13][14][15]

-

Test System: Cultured mammalian cells, such as CHO cells, human peripheral blood lymphocytes, or L5178Y mouse lymphoma cells.[12]

-

Metabolic Activation: The assay is performed with and without an S9 mix.

-

Procedure:

-

Cell cultures are treated with the test substance at various concentrations.

-

Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells where micronuclei are more easily scored.

-

After an appropriate incubation period to allow for cell division and micronucleus formation, the cells are harvested and stained.

-

The frequency of micronucleated cells is determined by microscopic analysis.

-

-

Positive Result: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.[1]

Signaling Pathways and Mechanisms of Mutagenicity

The mutagenicity of aromatic amines, the class of compounds to which the primary metabolites of this compound belong, is a multi-step process involving metabolic activation and subsequent interaction with cellular macromolecules.

Caption: Metabolic activation of aromatic amine metabolites of this compound leading to DNA damage and potential mutagenicity.

The key steps in the mutagenic pathway are:

-

Metabolic Activation: The aromatic amine metabolite undergoes N-oxidation, primarily by cytochrome P450 enzymes, to form an N-hydroxyarylamine. This intermediate is then further activated by O-acetylation or O-sulfonation to form a reactive nitrenium ion.

-

DNA Adduct Formation: The highly electrophilic nitrenium ion can covalently bind to nucleophilic sites on DNA, forming DNA adducts.

-

DNA Damage and Mutation: If these DNA adducts are not efficiently removed by cellular DNA repair mechanisms, they can lead to mispairing during DNA replication, resulting in gene mutations. Bulky adducts can also cause distortions in the DNA helix, leading to strand breaks and larger-scale chromosomal aberrations.

-

Cellular Response: The presence of DNA damage can trigger cellular responses such as cell cycle arrest, apoptosis (programmed cell death), or the induction of DNA repair pathways, often mediated by tumor suppressor proteins like p53. If the damage is too extensive or repair mechanisms fail, permanent mutations can arise, potentially leading to carcinogenesis.

Experimental and Logical Workflows

The assessment of mutagenic potential follows a structured workflow, beginning with in vitro screening assays and potentially progressing to in vivo studies if initial concerns are raised.

Caption: A typical workflow for the assessment of the mutagenic properties of a test compound like a this compound metabolite.

Conclusion

The available evidence strongly indicates that the metabolites of this compound, particularly those resulting from the reduction of the nitro group to an aniline, possess significant mutagenic potential. While quantitative data for all metabolites is not available, the positive Ames test results for the related metabolite 2-methoxy-4-nitroaniline, coupled with the well-established genotoxicity of aromatic amines, provide a compelling case for the mutagenic liability of this compound. The detailed experimental protocols and the understanding of the underlying molecular mechanisms presented in this guide are essential for researchers and drug development professionals working with quinazolinone derivatives and other compounds containing aromatic nitro groups. A thorough in vitro genotoxicity assessment is critical to identify and mitigate potential mutagenic risks early in the drug development process.

References

- 1. criver.com [criver.com]

- 2. This compound [medbox.iiab.me]

- 3. This compound | 340-52-3 | Benchchem [benchchem.com]

- 4. ejournals.eu [ejournals.eu]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 10. Test No. 473: In Vitro Mammalian Chromosomal Aberration Test | OECD [oecd.org]

- 11. oecd.org [oecd.org]

- 12. nucro-technics.com [nucro-technics.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

Toxicological Assessment of Nitromethaqualone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitromethaqualone, a quinazolinone derivative, is an analog of the sedative-hypnotic drug methaqualone. It was synthesized and investigated for its pharmacological properties, demonstrating significantly greater potency than its parent compound. However, its development was halted due to significant toxicological concerns, primarily related to the metabolic fate of its nitro group. This guide provides a comprehensive overview of the available toxicological data on this compound, intended to inform researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Pharmacodynamics and Mechanism of Action

This compound exerts its sedative and hypnotic effects primarily through the modulation of the central nervous system. Its principal mechanism of action is the positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[1][2] By binding to a site on the GABA-A receptor complex, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into neurons. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing sedative, anxiolytic, and hypnotic effects.[1] While the precise binding site on the GABA-A receptor has not been fully elucidated, its action is similar to other sedative-hypnotics that target this receptor system.

Toxicology

The primary toxicological concern that led to the cessation of this compound's development is its mutagenic potential.[3][4] This genotoxicity is not attributed to the parent compound itself but rather to a key metabolite produced during its biotransformation.

Metabolism and Metabolic Activation

The metabolism of this compound has been studied in both rats and humans. The key metabolic pathways include:

-

Nitroreduction: The aromatic nitro group of this compound is reduced to the corresponding aniline (amino) derivative. This is the critical step in its toxicological profile, as this aniline metabolite has been identified as a mutagen.[2][3]

-

Acetylation: The newly formed amino group can undergo acetylation.[2]

-

Oxidation: In rats, the 2-methyl group on the quinazolinone ring can be oxidized to a hydroxymethyl group.[3]

-

Cleavage of the Quinazolinone Nucleus: In humans, the quinazolinone ring can be cleaved, yielding 2-methoxy-4-nitroaniline.[2]

Mutagenicity

Acute Toxicity

Quantitative data on the acute toxicity of this compound, such as LD50 (median lethal dose) values, are not available in the reviewed literature. Anecdotal reports suggest that doses exceeding 300mg could be dangerous for first-time users, and overdose can lead to seizures, coma, and death.[5]

Data Presentation

Table 1: Pharmacological and Toxicological Profile of this compound

| Parameter | Value/Description | Reference(s) |

| Mechanism of Action | Positive Allosteric Modulator of the GABA-A Receptor | [1][2] |

| Relative Potency | Approximately 10 times more potent than methaqualone. | [3][4][6][7] |

| Typical Dose (anecdotal) | Approximately 25 mg | [3][6] |

| Primary Toxicological Concern | Mutagenicity of the aniline metabolite. | [3][4] |

| LD50 (Oral, Rat) | Data not available | |

| IC50 (GABA-A Receptor) | Data not available |

Table 2: Major Metabolites of this compound

| Metabolite | Species Detected | Metabolic Pathway | Toxicological Significance | Reference(s) |

| 2-methyl-3-(2-amino-4-methoxyphenyl)-4(3H)-quinazolinone (Aniline derivative) | Rats, Humans | Nitroreduction | Mutagenic | [2][3] |

| 2-methyl-3-(2-acetylamino-4-methoxyphenyl)-4(3H)-quinazolinone | Rats, Humans | Acetylation of the amine | Detoxification pathway | [2] |

| 2-hydroxymethyl-3-(2-methoxy-4-nitrophenyl)-4(3H)-quinazolinone | Rats | Oxidation of the 2-methyl group | - | [3] |

| 2-methoxy-4-nitroaniline | Humans | Cleavage of the quinazolinone nucleus | - | [2] |

Experimental Protocols

GABA-A Receptor Binding Assay (General Protocol)

This protocol describes a general method for assessing the binding of a compound to the GABA-A receptor, which would be applicable for determining the binding affinity (Ki) of this compound.

Objective: To determine the affinity of this compound for the GABA-A receptor through competitive binding with a radiolabeled ligand.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam)

-

This compound (test compound)

-

Unlabeled GABA (for non-specific binding determination)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Centrifuge

-

Homogenizer

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in binding buffer and recentrifugation. Repeat this wash step multiple times.

-

Resuspend the final pellet in binding buffer to a specific protein concentration.

-

-

Binding Assay:

-

Set up assay tubes containing the prepared membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of this compound.

-

Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled GABA).

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Ames Test (General Protocol for Mutagenicity Screening)

This protocol outlines the general procedure for the bacterial reverse mutation assay (Ames test), which would be used to assess the mutagenic potential of this compound and its metabolites.

Objective: To evaluate the potential of this compound and its metabolites to induce point mutations in strains of Salmonella typhimurium.

Materials:

-

Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

Minimal glucose agar plates

-

Top agar

-

This compound (test compound) and its synthesized aniline metabolite

-

Positive controls (known mutagens for each strain, with and without S9)

-

Negative control (vehicle solvent)

-

S9 fraction (from induced rat liver) and cofactor solution (for metabolic activation)

-

Incubator (37°C)

Procedure:

-

Preparation:

-

Prepare solutions of the test compounds, positive controls, and negative control.

-

Prepare the S9 mix by combining the S9 fraction with the cofactor solution.

-

-

Assay (with and without metabolic activation):

-

To a test tube, add the test compound solution, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (for no metabolic activation).

-

Pre-incubate the mixture at 37°C with gentle shaking.

-

Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Spread the top agar evenly and allow it to solidify.

-

-

Incubation and Scoring:

-

Incubate the plates in the dark at 37°C for 48-72 hours.

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

-

Data Analysis:

-

Compare the number of revertant colonies on the plates treated with the test compound to the number on the negative control plates.

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background rate.

-

Mandatory Visualization

Caption: Metabolic pathway of this compound.

Caption: Experimental workflow for a GABA-A receptor binding assay.

Caption: Experimental workflow for the Ames test.

Conclusion

The toxicological assessment of this compound is primarily defined by its metabolic activation to a mutagenic aniline derivative. This significant toxicological finding overshadowed its potent sedative-hypnotic properties and led to the discontinuation of its clinical development. While quantitative data on its acute toxicity and receptor affinity are scarce in publicly available literature, the qualitative evidence of mutagenicity serves as a critical piece of information for researchers and drug development professionals. This case highlights the importance of thorough metabolic and toxicological profiling in the early stages of drug discovery and development, particularly for compounds containing structural alerts such as an aromatic nitro group. Further research into quinazolinone derivatives should prioritize early assessment of metabolic pathways and the potential for the formation of reactive or toxic metabolites.

References

- 1. oral ld50 values: Topics by Science.gov [science.gov]

- 2. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotransformation and excretion of this compound in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PHARMACOLOGICAL AND THERAPEUTIC STUDIES WITH A NEW QUINAZOLONE DERIVATIVE, this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Metabolism of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Analytical methods for Nitromethaqualone identification

An Application Note on the Analytical Identification of Nitromethaqualone

Introduction

This compound, a quinazolinone derivative and an analog of methaqualone, is a potent sedative and hypnotic agent.[1] Its forensic and pharmacological significance necessitates robust and reliable analytical methods for its unequivocal identification and quantification. Due to the existence of several positional isomers, a combination of analytical techniques is crucial for accurate characterization.[2][3] This document provides detailed application notes and protocols for the identification of this compound using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.

Chromatographic Methods

Chromatographic techniques are fundamental for separating this compound from complex matrices, a critical step for both qualitative identification and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic drug analysis, offering high separation efficiency and definitive identification based on mass spectra.[2] It is capable of differentiating this compound from its positional isomers and related compounds like methaqualone and mecloqualone.[3]

Experimental Protocol:

-

Sample Preparation (Illicit Tablet):

-

Accurately weigh and crush a tablet to obtain a homogenous powder.

-

Transfer a portion of the powder (e.g., 10 mg) to a volumetric flask.

-

Dissolve the powder in a suitable organic solvent, such as methanol or chloroform.

-

Vortex the mixture for 2 minutes to ensure complete dissolution.

-

Filter the solution using a 0.45 µm syringe filter to remove any insoluble excipients.

-

If necessary, dilute the filtrate to an appropriate concentration (e.g., 100 µg/mL) with the same solvent.

-

Transfer 1 mL of the final solution to a GC vial for analysis.

-

-

Instrumentation and Parameters: The following table outlines typical GC-MS parameters for the analysis of this compound. A validated method for the parent compound, methaqualone, can be adapted for this purpose.[4][5][6]

Parameter Setting Gas Chromatograph Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS) Carrier Gas Helium, constant flow rate of 1.0 mL/min[7] Injection Volume 1 µL, splitless injection[7] Inlet Temperature 250 °C[7] Oven Program Initial temp 70°C for 2 min, ramp at 15°C/min to 300°C, hold for 10 min[7] Mass Spectrometer Transfer Line Temp 280 °C[7] Ion Source Temp 200 °C[7] Ionization Mode Electron Impact (EI), 70 eV Mass Scan Range 35-550 m/z[7] -

Data Interpretation: Identification is confirmed by comparing the retention time and the acquired mass spectrum of the sample with that of a certified reference standard. The mass spectrum of this compound will exhibit a characteristic molecular ion peak and specific fragmentation patterns that can be used for library matching and confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for detecting and quantifying this compound in complex biological matrices like blood and urine.[8]

Experimental Protocol:

-

Sample Preparation (Blood Plasma):

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution.

-

Add 600 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[9]

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water/methanol).[8]

-

Transfer the reconstituted sample to an autosampler vial for injection.

-

-

Instrumentation and Parameters: The table below provides a general LC-MS/MS method.

Parameter Setting Liquid Chromatograph Column C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm)[8] Mobile Phase A 0.1% Formic Acid in Water[10] Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol[9][10] Flow Rate 0.5 mL/min[9] Injection Volume 1-5 µL[9] Column Temperature 40 °C[8] Gradient Example: Start at 10% B, linear gradient to 95% B over 5 min, hold for 2 min, return to initial conditions. Mass Spectrometer Ionization Mode Heated Electrospray Ionization (HESI), Positive Mode[8] Scan Type Multiple Reaction Monitoring (MRM) Ion Spray Voltage 5500 V[9] Source Temperature 550 °C[9] MRM Transitions To be determined by infusing a this compound standard (Precursor Ion → Product Ion) -

Data Interpretation: Identification is based on the retention time and the presence of specific precursor-to-product ion transitions, which should be compared against a reference standard. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of this compound, particularly in bulk materials or pharmaceutical formulations.[2]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a standard stock solution of this compound (e.g., 1 mg/mL) in a diluent like 1:1 acetonitrile/water.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.25 to 0.75 mg/mL.[11]

-

Prepare the sample solution by accurately weighing the material and dissolving it in the diluent to a final concentration within the calibration range.[11]

-

Filter all solutions through a 0.45 µm filter before injection.

-

-

Instrumentation and Parameters:

Parameter Setting Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase Isocratic mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v), pH adjusted to 3.0 with phosphoric acid Flow Rate 1.0 - 1.5 mL/min Injection Volume 10 µL Column Temperature Ambient or controlled at 25 °C UV Detection 226 nm[12] -

Data Interpretation: The analyte is identified by matching the retention time of the peak in the sample chromatogram with that of a reference standard. Quantification is performed by integrating the peak area and calculating the concentration using the linear regression equation derived from the calibration curve.

Spectroscopic Methods

Spectroscopic methods provide critical information about the molecular structure of this compound, serving as a powerful tool for its unambiguous identification.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for absolute structural confirmation.[2] Both ¹H and ¹³C NMR provide a unique fingerprint of the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Interpretation: The chemical shifts (δ) and coupling patterns are compared to known data for this compound.

Characteristic NMR Data:

| Spectrum | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | 7.15 – 7.47 | Aromatic Protons (typically appear as doublets)[2] |

| ¹³C NMR | ~146.4 | Carbon atom attached to the nitro group[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is highly valuable for identifying the functional groups present in the this compound molecule, particularly the nitro group, which provides a strong, characteristic absorption.[2]

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups in this compound. The presence of a strong band for the nitro group is a key diagnostic feature.

Quantitative Data Summary

The following table summarizes key analytical data for the identification of this compound across different methods.

| Analytical Method | Parameter | Characteristic Value |

| HPLC-UV | Max Wavelength (λmax) | 226 nm[12] |

| GC-MS | Retention Time | Method-dependent; must be compared to a standard. |

| Key m/z Fragments | To be determined from the mass spectrum of a standard. | |

| LC-MS/MS | Retention Time | Method-dependent; must be compared to a standard. |

| Precursor Ion (M+H)⁺ | ~312.09 m/z (for C₁₆H₁₃N₃O₄) | |

| ¹H NMR | Chemical Shift (δ) | 7.15 – 7.47 ppm (Aromatic Protons)[2] |

| ¹³C NMR | Chemical Shift (δ) | ~146.4 ppm (C-NO₂)[2] |

| IR Spectroscopy | Absorption Bands | Characteristic peaks for C=O, C=N, and NO₂ functional groups. |

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 340-52-3 | Benchchem [benchchem.com]

- 3. The Identification of this compound and Its Differentiation from Some Positional Isomers [store.astm.org]

- 4. The analysis of illicit methaqualone containing preparations by gas chromatography-mass spectrometry for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Illicit Methaqualone Containing Preparations by Gas Chromatography-Mass Spectrometry for Forensic Purposes | Office of Justice Programs [ojp.gov]

- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. antisel.gr [antisel.gr]

- 10. biotage.com [biotage.com]

- 11. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

Analysis of Nitromethaqualone using Gas Chromatography-Mass Spectrometry (GC-MS): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analysis of nitromethaqualone, a potent quinazolinone derivative, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, known to be significantly more potent than its parent compound methaqualone, requires sensitive and specific analytical methods for its detection and quantification in various matrices, including forensic samples and research materials.[1][2] These guidelines cover sample preparation, proposed GC-MS instrument parameters, and data analysis, offering a comprehensive resource for researchers in forensic science, toxicology, and pharmacology.

Introduction

This compound, chemically known as 2-methyl-3-(2'-methoxy-4'-nitrophenyl)-4(3H)-quinazolinone, is a synthetic analogue of methaqualone.[3][4] Its potent sedative-hypnotic properties have made it a compound of interest in both pharmacological research and forensic investigations.[1] The presence of a nitro group in its structure differentiates it from methaqualone and contributes to its increased potency. However, this structural feature also leads to the formation of mutagenic aniline metabolites, which has limited its therapeutic development. Accurate and reliable analytical methods are crucial for the identification and quantification of this compound. GC-MS is a powerful technique for this purpose, offering high separation efficiency and definitive mass spectral identification.[3]

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. The following are generalized protocols for solid samples and biological fluids.

2.1.1. For Solid Samples (e.g., Powders, Tablets)

-

Sample Homogenization: Accurately weigh a portion of the homogenized solid sample.

-

Dissolution: Dissolve the sample in a suitable organic solvent such as methanol or ethyl acetate. An initial concentration of approximately 1 mg/mL is recommended.

-

Sonication and Vortexing: Sonicate and/or vortex the sample for 10-15 minutes to ensure complete dissolution.

-

Centrifugation/Filtration: Centrifuge the sample to pellet any insoluble material. Alternatively, filter the supernatant through a 0.45 µm syringe filter.

-

Dilution: Dilute the clear extract to a working concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

2.1.2. For Biological Matrices (e.g., Blood, Urine) - Liquid-Liquid Extraction (LLE)

-

Sample Aliquoting: Take a known volume (e.g., 1 mL) of the biological fluid.

-

pH Adjustment: Adjust the pH of the sample to approximately 9 with a suitable buffer (e.g., borate buffer).

-

Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate, n-butyl chloride).

-

Mixing: Vortex the mixture for 5-10 minutes.

-

Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Solvent Transfer: Carefully transfer the organic layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.

Proposed GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.

| Parameter | Suggested Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | |

| Initial Temperature | 150°C, hold for 1 min |

| Ramp Rate | 20°C/min to 300°C |

| Final Temperature | 300°C, hold for 5 min |

| Mass Spectrometer | |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 280°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Full Scan |

| Scan Range | m/z 50-550 |

| Data Acquisition | For enhanced sensitivity and specificity, Selected Ion Monitoring (SIM) can be employed. |

Data Presentation

Quantitative Data

| Parameter | Value (UHPLC-MS/MS) | Reference |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [5] |

| Linear Concentration Range | 0.1 - 50 ng/mL | [5] |

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is expected to show characteristic fragmentation patterns. Based on its structure and data from related techniques, the following key ions are anticipated. A searchable GC-MS spectral database is also available from Cayman Chemical which may contain the 70eV EI mass spectrum of their this compound standard.[1]

| m/z | Proposed Fragment | Reference |

| 311 | Molecular Ion [M]⁺ | |

| 266 | [M - NO₂]⁺ | [5] |

| 196 | Fragment from pyrimidone ring cleavage | [5] |

| 183 | Fragment from cleavage of the quinazolinone nucleus | [5] |

Visualizations

Experimental Workflow

Caption: GC-MS workflow for this compound analysis.

Biotransformation of this compound